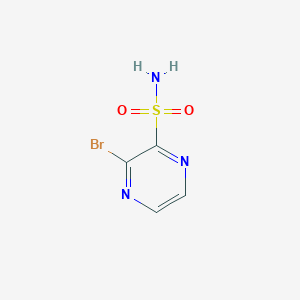

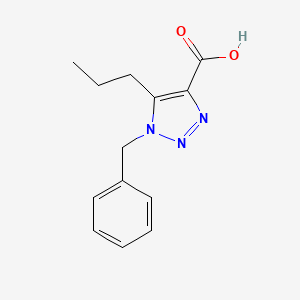

![molecular formula C18H18N2O5S B2496290 N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 896307-14-5](/img/structure/B2496290.png)

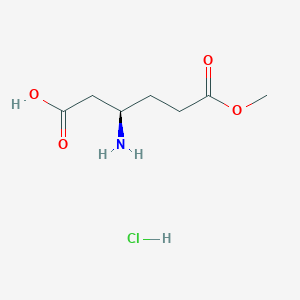

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves the double reduction of cyclic sulfonamide precursors. These precursors are prepared following stereoselective intramolecular reactions, such as the Heck reaction, which is critical for constructing the molecular backbone of these compounds. The sulfonamide functional group acts both as an N-protecting group and as an aryl donor, facilitating the incorporation of the aryl group into the final compound through reductive ring-opening processes (Evans, 2007).

Molecular Structure Analysis

The molecular structure of compounds akin to N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has been elucidated through various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry. These methods provide detailed information about the atomic and molecular constitution, including configurations, conformations, and relative positions of atoms within the molecule. The precise structure is often confirmed through X-ray crystallography, which reveals the three-dimensional arrangement of atoms and the geometry of the molecule (Cai et al., 2009).

Chemical Reactions and Properties

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide and similar compounds undergo various chemical reactions, including alkylation and oxidation. These reactions are influenced by the presence of functional groups, such as the sulfonamide group, which plays a crucial role in determining the reactivity and the outcomes of these reactions. The chemical behavior of these compounds can be significantly altered by introducing or modifying functional groups, affecting their chemical stability and reactivity (Ohkata et al., 1985).

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibitory Potential

Research has shown that compounds containing the N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety demonstrate significant enzyme inhibitory activities. For instance, studies have documented their potential as α-glucosidase and acetylcholinesterase inhibitors, indicating their relevance in addressing conditions such as diabetes and neurological disorders like Alzheimer's disease. In vitro enzyme inhibition data and in silico molecular docking results substantiate these findings, highlighting the compounds' substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

Antimicrobial and Hemolytic Activities

These compounds also exhibit promising antimicrobial activities. For example, certain derivatives have shown proficient antimicrobial activities, while others have demonstrated good activity against a selected panel of bacterial and fungal species. Hemolytic activity assays, which help in assessing the therapeutic utility of compounds, further support these compounds' potential as antimicrobial agents (Irshad, 2018).

Anticancer and Antiviral Applications

In the realm of cancer and viral treatments, specific derivatives of this compound have shown remarkable promise. For example, synthesized sulfonamides have been evaluated for their antimalarial activity and characterized by their ADMET properties, revealing potent antimalarial activity with IC50 values of less than 30µM. Theoretical calculations and molecular docking studies have provided insights into their reactivity and binding affinities, indicating potential applications in treating diseases like malaria and even COVID-19 (Fahim & Ismael, 2021).

Biological Evaluation and Molecular Docking Studies

Further research has delved into the design, synthesis, and biological evaluation of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives. These studies have emphasized the compounds' activity against enzymes such as butyrylcholinesterase, acetylcholinesterase, and lipoxygenase. Additionally, molecular docking studies have helped in understanding the interaction between these compounds and target enzymes, paving the way for their potential therapeutic application in treating diseases associated with these enzymes (Irshad et al., 2019).

Eigenschaften

IUPAC Name |

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c21-18-10-13(12-20(18)14-4-2-1-3-5-14)19-26(22,23)15-6-7-16-17(11-15)25-9-8-24-16/h1-7,11,13,19H,8-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMUCZOZSSCNSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CC(=O)N(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

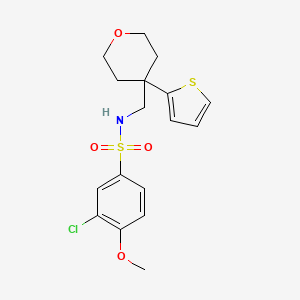

![{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2496209.png)

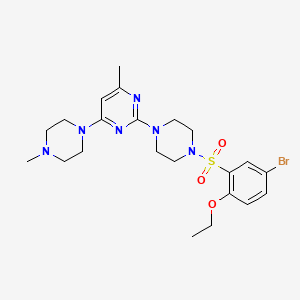

![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2496210.png)

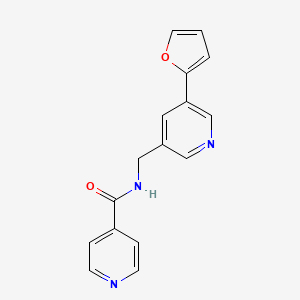

![(1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2496223.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2496225.png)

![7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2496226.png)